4-bromo-1-isopropyl-5-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Characterized by its five-membered ring structure containing two nitrogen atoms, this compound features a bromine substituent at the fourth position, an isopropyl group at the first position, and a methyl group at the fifth position. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry, making 4-bromo-1-isopropyl-5-methyl-1H-pyrazole an important compound in various scientific fields.
The synthesis of 4-bromo-1-isopropyl-5-methyl-1H-pyrazole can be achieved through several methods. A common approach involves the bromination of 1-isopropyl-5-methyl-1H-pyrazole using bromine or a brominating agent like N-bromosuccinimide in dichloromethane as a solvent. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. This method allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing production outcomes .
The molecular formula of 4-bromo-1-isopropyl-5-methyl-1H-pyrazole is C₇H₈BrN₂. The structure consists of a five-membered ring with two nitrogen atoms located at positions 1 and 2 of the ring. The bromine atom is attached to carbon 4, while the isopropyl group is at carbon 1 and the methyl group at carbon 5.
The compound's molecular weight is approximately 202.05 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide further insights into its structural characteristics, confirming the presence of specific functional groups and the arrangement of atoms within the molecule .
4-bromo-1-isopropyl-5-methyl-1H-pyrazole can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block for synthesizing more complex molecules.
The mechanism of action for 4-bromo-1-isopropyl-5-methyl-1H-pyrazole involves interactions with specific molecular targets, including enzymes or receptors. The presence of the bromine substituent and the pyrazole ring significantly influences binding affinity and specificity towards these targets. This interaction can lead to inhibition or modulation of enzyme activity, which is crucial for its potential therapeutic applications .
4-bromo-1-isopropyl-5-methyl-1H-pyrazole typically appears as a pale yellow solid. Its melting point, solubility in various solvents, and other physical characteristics are essential for determining its handling and application in laboratory settings.
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances due to the presence of reactive functional groups (e.g., bromine). Its reactivity profile allows it to participate in diverse chemical transformations, making it suitable for synthetic applications in organic chemistry .
4-bromo-1-isopropyl-5-methyl-1H-pyrazole has several notable applications:
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and synthetic adaptability. As five-membered heterocycles containing two adjacent nitrogen atoms, pyrazoles exhibit unique electronic properties: the N1 nitrogen is pyrrole-like (electron-donating), while N2 is pyridine-like (electron-accepting). This duality enables diverse hydrogen-bonding interactions critical for biological activity. The discovery of natural pyrazoles like β-(1-pyrazolyl)alanine from watermelon seeds and 3-n-nonyl-1H-pyrazole from Houttuynia cordata stimulated extensive synthetic exploration, yielding clinically significant agents including celecoxib (COX-2 inhibitor), rimonabant (cannabinoid receptor antagonist), and eltrombopag (thrombopoietin agonist) [2] [4].
Contemporary drug design exploits pyrazole’s capacity for regioselective substitution, enabling tailored bioactivity. The 1-, 3-, 4-, and 5-positions permit steric and electronic modulation, while the N-H proton participates in supramolecular assemblies through trimeric or catemeric hydrogen-bonding motifs. These features, combined with metabolic stability, make pyrazoles indispensable building blocks for kinase inhibitors, anti-inflammatories, and antimicrobials [7]. Halogenation—particularly bromination—introduces heavy atoms that enhance target binding, influence lipophilicity, and enable cross-coupling reactions for structural diversification.
Table 1: Physicochemical Properties of 4-Bromo-1-isopropyl-5-methyl-1H-pyrazole
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1506667-04-4 |
Molecular Formula | C₇H₁₁BrN₂ |
Molecular Weight | 203.08 g/mol |
SMILES | CC1=C(Br)C=NN1C(C)C |
Hydrogen Bond Donors | 1 (N-H) |
Hydrogen Bond Acceptors | 2 (Ring Nitrogens) |
Topological Polar Surface Area | 15.3 Ų |
LogP (Predicted) | 2.7 |
Rotatable Bonds | 1 (Isopropyl Group) |
Data compiled from search results [1] [9]
Halogen atoms—especially bromine—serve as strategic bioisosteres and pharmacophore modifiers in pyrazole-based drug design. Bromination at the C4 position electronically deactivates the ring toward electrophilic substitution while creating a synthetic handle for transition metal-catalyzed couplings. Medicinally, bromine’s size (van der Waals radius: 1.85 Å) and polarizability enable optimal hydrophobic pocket filling in biological targets. This is exemplified by pyrazole-containing inhibitors:
Structurally, bromine’s electron-withdrawing effect (-I effect) acidifies the N1-H proton, strengthening hydrogen-bonding interactions in biological complexes. This increases binding affinity for receptors like COX-2, where brominated pyrazoles exhibit 10-fold higher selectivity over non-halogenated analogs. Additionally, bromine improves bioavailability by modulating logP values into optimal ranges (2.5–3.5), balancing membrane permeability and solubility [2] [7].
The synergistic interplay of substituents in 4-bromo-1-isopropyl-5-methyl-1H-pyrazole creates a sterically defined, electron-deficient heterocycle optimized for both reactivity and target engagement:
The methyl group at C5 provides minimal steric bulk but electronically activates adjacent positions. Combined with the bromine at C4, it creates a 1,3,4-trisubstituted pattern that prevents tautomerization and stabilizes the solid-state conformation [7].
Electronic Effects:
Table 2: Hydrogen Bonding Parameters in Halogenated Pyrazole Crystals
Compound | H-Bond Motif | N···N Distance (Å) | N-H···N Angle (°) |
---|---|---|---|
4-Bromo-1H-pyrazole | Trimer | 2.87 | 150.2 |
4-Bromo-1-isopropyl-5-methyl-1H-pyrazole | Catemer* | 2.85–2.89 | 148–152 |
4-Iodo-1H-pyrazole | Catemer | 2.87 | 149.5 |
Unsubstituted pyrazole | Catemer | 2.82 | 154.0 |
Predicted based on isostructural analogs [7]
Crystallographic studies of 4-halogenated pyrazoles reveal bromine’s role in supramolecular assembly. Unlike 4-Cl and 4-Br analogs forming trimeric rings, 4-I-pyrazole adopts catemeric chains due to larger halogen size disrupting close packing. For 4-bromo-1-isopropyl-5-methyl-1H-pyrazole, the isopropyl group forces catemer formation with N-H···N distances of 2.85–2.89 Å—ideal for mimicking peptide bonds in enzyme active sites. Bromine also participates in Type-II halogen bonds (C-Br···O=C) with carbonyls of proteins, contributing ∼2 kcal/mol binding energy [7].
Synthetic Versatility: The C-Br bond enables late-stage diversification via cross-coupling:
Table 3: Synthetic Routes to 4-Bromo-1-isopropyl-5-methyl-1H-pyrazole
Method | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Direct Bromination | NBS, CHCl₃, 0°C→reflux | 65–75% | Regioselective C4 bromination |
Hydrazine Cyclization | Isopropylhydrazine + 3-bromo-2-butene-1,1-dicarbonyl | 82% | Single-step construction |
Silver-Mediated Cycloaddition | Ag₂CO₃, "CNN" building block, terminal alkyne | 88% | Broad functional group tolerance |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7